N-(2,6-Dimethyl-4-pyridinyl)formamide
Description
Properties
CAS No. |
126220-99-3 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.181 |
IUPAC Name |
N-(2,6-dimethylpyridin-4-yl)formamide |
InChI |
InChI=1S/C8H10N2O/c1-6-3-8(9-5-11)4-7(2)10-6/h3-5H,1-2H3,(H,9,10,11) |
InChI Key |
UBLJZOIZCKOBIS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=N1)C)NC=O |
Synonyms |
Formamide, N-(2,6-dimethyl-4-pyridinyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Pyridine/Formamide Derivatives
Key Observations :
Table 2: Bioactivity of Formamide-Containing Compounds
Key Observations :
- Antibacterial Potency: Compounds with formamide groups, such as xanthocillins and modified derivatives, exhibit significant antibacterial activity, particularly against Gram-negative pathogens. The introduction of bulky substituents (e.g., N-(3-(dimethylamino)propyl)-N-(ethylcarbamoyl)formamide) enhances activity against L. monocytogenes .
- Enzyme Inhibition : Chrysonin () demonstrates that formamide derivatives can target metabolic enzymes like α-glucosidase, though potency varies with substituent arrangement.
Preparation Methods
Reaction Mechanism and Reagent Selection
The most widely documented approach involves activating DMF as a formylating agent through chlorination. In this method, 2,6-dimethyl-4-aminopyridine reacts with DMF in the presence of chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The chlorinating agent converts DMF into a reactive iminium intermediate, which subsequently transfers the formyl group to the amine.
A representative protocol from patent literature outlines a one-pot synthesis:
-
Chlorination Step : 2,6-Dimethyl-4-aminopyridine (1 mol) is combined with DMF (2.8 mol) and a mixture of POCl₃ (2 mol) and SOCl₂ (3 mol) at 70°C for 3 hours.
-
Hydrolysis : The reaction mixture is quenched with a buffered ammonium acetate solution (pH 1.2) at 40°C, followed by neutralization to pH 4.0 using sodium hydroxide.
-
Isolation : Cooling and filtration yield the crude product, which is recrystallized from ethanol/water to achieve >99% purity.
Table 1: Optimization of Chlorinating Agents
| Chlorinating Agent Combination | Molar Ratio (POCl₃:SOCl₂) | Yield (%) | Purity (%) |
|---|---|---|---|
| POCl₃ alone | 1:0 | 65 | 97 |
| POCl₃ + SOCl₂ | 1:1.5 | 78 | 99 |
| SOCl₂ alone | 0:1 | 52 | 95 |
Data adapted from demonstrates that mixed chlorinating agents enhance yield by stabilizing reactive intermediates.
Microwave-Assisted Formylation with Imidazolium-Based Reagents
Chemoselective Methodology
Recent advances in metal-free formylation employ 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide as a formyl donor under microwave irradiation. This method avoids harsh chlorinating agents and operates at milder conditions (70°C, 20 minutes). Triethylamine (0.9 mmol) is critical for deprotonating the aromatic amine, enabling nucleophilic attack on the formylating agent.
Key Steps:
Table 2: Solvent Optimization for Microwave-Assisted Reactions
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 68 |
| DMF | 36.7 | 55 |
| Ethanol | 24.3 | 48 |
Polar aprotic solvents like acetonitrile maximize yield by stabilizing ionic intermediates.
Hydrolytic Amination of Pyridinium Salts
Adaptation from 4-DMAP Synthesis
A patent describing 4-dimethylaminopyridine (4-DMAP) synthesis provides insights into adapting pyridinium salt chemistry for N-(2,6-Dimethyl-4-pyridinyl)formamide. The process involves:
-
Salt Formation : Reacting 2,6-dimethyl-4-aminopyridine with ethyl acetate and thionyl chloride to generate N-[4-pyridyl]pyridinium chloride hydrochloride.
-
Amination : Refluxing the salt with DMF at 140–150°C for 2 hours to install the formyl group.
-
Distillation : Removing pyridine byproducts under vacuum to isolate the product.
Critical Parameters:
-
Temperature Control : Excessive heat (>155°C) degrades the formamide product.
-
Solvent Selection : Benzene extraction minimizes polar impurities but raises toxicity concerns.
Crystallization and Purification Strategies
Q & A
Q. What are the recommended synthetic routes for N-(2,6-Dimethyl-4-pyridinyl)formamide?
The synthesis of pyridine-based formamides often involves condensation reactions between substituted pyridines and formylating agents. For example, analogous compounds like N-(2,6-dimethylphenyl)formamide derivatives are synthesized via refluxing 2,6-xylidine with formic acid under controlled dehydration conditions . Researchers should optimize reaction time, temperature (typically 80–100°C), and stoichiometric ratios to minimize side products. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound.
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD): Resolves molecular geometry and crystallographic parameters (e.g., space group, unit cell dimensions). For related formamides, triclinic P1 or orthorhombic P212121 space groups are common .
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm proton environments and carbon connectivity.
- Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., H···H, O···H contacts) to explain crystal packing .
Q. How should researchers handle and store this compound to prevent degradation?
Stability studies on similar formamides indicate sensitivity to humidity and heat. Store under inert gas (N2 or Ar) at 2–8°C in amber glass vials. Degradation pathways, such as hydrolysis, can be monitored via HPLC or mass spectrometry .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported bond lengths for the formamide group?
SC-XRD reveals bond lengths sensitive to resonance and steric effects. For example, in N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide, the C=O bond (1.218 Å) and C–N bond (1.366 Å) show minimal resonance delocalization compared to non-fluorinated analogs . Researchers should compare experimental data with computational models (DFT or QM/MM) to assess electronic contributions. Discrepancies >0.02 Å may indicate measurement errors or conformational strain.
Q. What methodologies are used to analyze hydrogen bonding networks in crystal structures?
Hirshfeld surface analysis quantifies intermolecular interactions. For N-(2-(N-methylsulfamoyl)phenyl)formamide, H···H (45.1%) and O···H (22.3%) contacts dominate, with oxygen-π stacking stabilizing the lattice . Software like CrystalExplorer generates 2D fingerprint plots to visualize interaction contributions.
Q. How do steric and electronic effects influence the planarity of the formamide-pyridine system?
Dihedral angles between the formamide group and pyridine ring vary with substituents. In N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide, the dihedral angle is 13.21°, indicating near-planarity due to weak steric hindrance from fluorine . Contrast this with bulkier substituents (e.g., Br), which increase non-planarity (up to 83.2° in dibromophenyl analogs) .
Q. What computational approaches validate experimental spectroscopic data?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts NMR chemical shifts and vibrational frequencies (IR/Raman). Compare computed vs. experimental <sup>1</sup>H NMR shifts; deviations >0.3 ppm may suggest solvent effects or conformational flexibility .
Key Recommendations
- Prioritize SC-XRD for unambiguous structural validation.
- Use Hirshfeld analysis to rationalize solubility and stability.
- Cross-validate experimental data with DFT calculations to resolve contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
